METHYL 2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETATE
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Overview
Description
METHYL 2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETATE is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETATE typically involves the reaction of 3-fluorobenzyl chloride with piperazine, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols.
Scientific Research Applications
METHYL 2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETATE involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects. The fluorobenzyl group enhances the compound’s ability to penetrate cell membranes and reach its targets.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-[4-(4-FLUOROBENZYL)PIPERAZINO]ACETATE
- METHYL 2-[4-(2-FLUOROBENZYL)PIPERAZINO]ACETATE
- METHYL 2-[4-(3-CHLOROBENZYL)PIPERAZINO]ACETATE
Uniqueness
METHYL 2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETATE is unique due to the presence of the 3-fluorobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-19-14(18)11-17-7-5-16(6-8-17)10-12-3-2-4-13(15)9-12/h2-4,9H,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZADQIMDWKBPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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